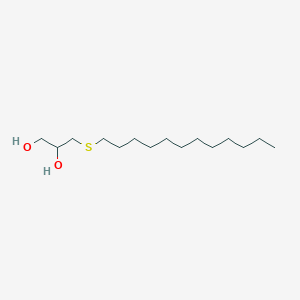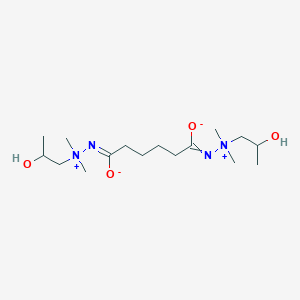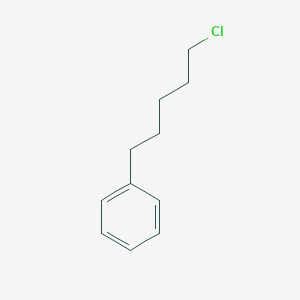![molecular formula C12H6N2S B101698 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene CAS No. 18969-91-0](/img/structure/B101698.png)
6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene, commonly known as Thioflavin T (ThT), is a fluorescent dye that is widely used in scientific research. ThT is a benzothiazole derivative that has a unique structure that allows it to bind to amyloid fibrils, which are protein aggregates that are associated with a number of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. ThT has been extensively studied for its ability to detect and quantify amyloid fibrils, as well as its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene is related to its unique structure, which allows it to bind specifically to amyloid fibrils. 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene binds to the beta-sheet structure of amyloid fibrils, which is a characteristic feature of these protein aggregates. This binding produces a characteristic fluorescence signal, which can be used to detect and quantify amyloid fibrils.
Biochemische Und Physiologische Effekte
6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene has no known biochemical or physiological effects in vivo. It is a non-toxic dye that is widely used in scientific research. However, it should be noted that 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene is not suitable for use in vivo, as it does not cross the blood-brain barrier and is rapidly cleared from the body.
Vorteile Und Einschränkungen Für Laborexperimente
6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene has a number of advantages for use in laboratory experiments. It is a highly specific dye that binds specifically to amyloid fibrils, which allows for the detection and quantification of these protein aggregates. 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene is also relatively easy to use and can be detected using a variety of techniques, including fluorescence microscopy, spectroscopy, and imaging. However, it should be noted that 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene has some limitations for use in laboratory experiments. It is not suitable for use in vivo, as it does not cross the blood-brain barrier and is rapidly cleared from the body. Additionally, 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene is not suitable for use in all types of amyloid fibrils, as it may produce false-positive or false-negative results in some cases.
Zukünftige Richtungen
There are a number of potential future directions for the use of 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene in scientific research. One potential application is in the development of new therapies for neurodegenerative diseases. 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene has been shown to have potential therapeutic effects in animal models of Alzheimer's disease, and further research is needed to determine its potential clinical applications. Additionally, 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene may have potential applications in the development of new diagnostic tools for neurodegenerative diseases, as well as in the study of protein aggregation and misfolding.
Synthesemethoden
6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene can be synthesized using a variety of methods, including the reaction of 2-(benzothiazol-2-yl)phenol with sulfur and sodium hydroxide, or the reaction of 2-aminobenzenethiol with 2-chloro-1,3-dimethylimidazolinium chloride. The synthesis of 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene is relatively straightforward and can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene is widely used in scientific research for the detection and quantification of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with a number of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene binds specifically to amyloid fibrils and produces a characteristic fluorescence signal, which can be detected using a variety of techniques, including fluorescence microscopy, spectroscopy, and imaging.
Eigenschaften
CAS-Nummer |
18969-91-0 |
|---|---|
Produktname |
6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene |
Molekularformel |
C12H6N2S |
Molekulargewicht |
210.26 g/mol |
IUPAC-Name |
6-thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene |
InChI |
InChI=1S/C12H6N2S/c1-2-8-4-6-10-12-9(13-15-14-10)5-3-7(1)11(8)12/h1-6H |
InChI-Schlüssel |
FWPJXTZMIYFBFI-UHFFFAOYSA-N |
SMILES |
C1=CC2=NSN=C3C2=C4C1=CC=C4C=C3 |
Kanonische SMILES |
C1=CC2=NSN=C3C2=C4C1=CC=C4C=C3 |
Synonyme |
Acenaphtho[5,6-cd][1,2,6]thiadiazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Cyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B101615.png)
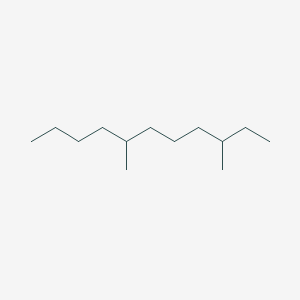

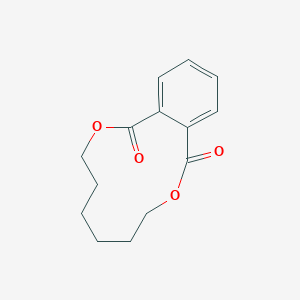
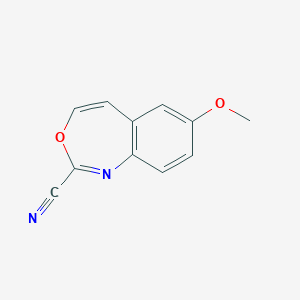
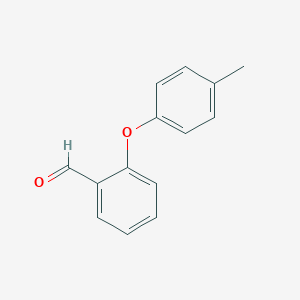
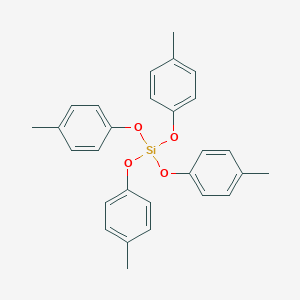
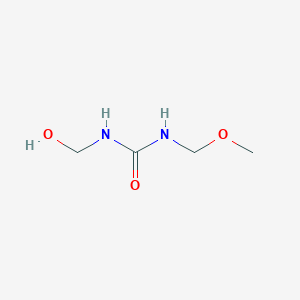
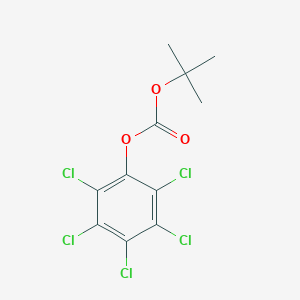
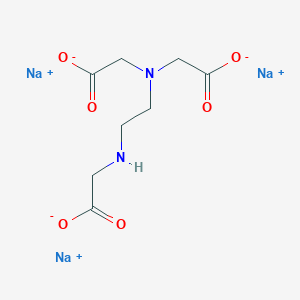
![[1,1'-Biphenyl]-2,2',3,3'-tetrol](/img/structure/B101632.png)
